molecular formula C6H9NO4 B2565491 (E)-Ethyl 2-methyl-3-nitroacrylate CAS No. 1070237-84-1

(E)-Ethyl 2-methyl-3-nitroacrylate

Cat. No.: B2565491
CAS No.: 1070237-84-1
M. Wt: 159.141
InChI Key: VWNOIOYJZLAKBX-SNAWJCMRSA-N
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Description

(E)-Ethyl 2-methyl-3-nitroacrylate is an organic compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and an ester group (-COOEt) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 2-methyl-3-nitroacrylate can be synthesized through a multi-step process involving the nitration of ethyl 2-methylacrylate. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-methyl-3-nitroacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-Ethyl 2-methyl-3-nitroacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-methyl-3-nitroacrylate involves its reactivity due to the presence of the nitro and ester groups. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols. These reactive sites enable the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 2-methyl-3-nitroacrylate is unique due to the combination of the nitro and ester groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .

Properties

IUPAC Name

ethyl (E)-2-methyl-3-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNOIOYJZLAKBX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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